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Compound of Interest

Compound Name: Enprostil

Cat. No.: B1671346

Introduction Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic
and anti-inflammatory properties. However, their use is frequently associated with
gastrointestinal complications, primarily gastric mucosal injury, including erosions and ulcers.
The primary mechanism of this injury is the inhibition of cyclooxygenase (COX) enzymes,
which leads to a deficiency in prostaglandins that are crucial for maintaining gastric mucosal
integrity[1][2]. Enprostil, a synthetic analog of prostaglandin E2 (PGE2), has been investigated
as a therapeutic agent to counteract these effects[3][4]. These notes provide an overview of
Enprostil's mechanism, its application in clinical research, and relevant protocols for studying
its efficacy.

Mechanism of Action of Enprostil in Gastric Protection Enprostil exerts its protective effects
on the gastric mucosa through several mechanisms that mimic the actions of endogenous
PGEZ2:

« Inhibition of Gastric Acid Secretion: Enprostil binds to EP3 receptors on parietal cells, which
inhibits adenylate cyclase activity and reduces cyclic AMP (cCAMP) levels. This leads to
decreased activation of the H+/K+ ATPase proton pump, thereby suppressing gastric acid
secretion. Studies have shown that Enprostil can reduce total eight-hour meal-stimulated
gastric acid secretion by up to 91% at a 70 microgram dose. It also reduces pepsin
secretion.

» Stimulation of Mucosal Defense Factors: The drug stimulates the secretion of protective
mucus and bicarbonate from epithelial cells. This creates a pH gradient and a physical
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barrier that shields the stomach lining from the corrosive effects of gastric acid.

o Enhancement of Mucosal Blood Flow: Enprostil promotes blood flow to the gastric mucosa,
ensuring an adequate supply of oxygen and nutrients necessary for cellular repair,
regeneration, and maintenance of mucosal integrity.

o Cytoprotective Effects: It enhances the resistance of gastric mucosal cells to injury from
noxious agents like NSAIDs, an effect that contributes to its therapeutic benefits in patients
requiring long-term NSAID therapy.

NSAIDs counteract these protective mechanisms by inhibiting prostaglandin synthesis, making
the gastric mucosa vulnerable to injury. Enprostil's ability to act as a PGE2 mimetic allows it to
restore these protective functions even in the presence of NSAIDs.

Quantitative Data Summary

The efficacy of Enprostil in healing and preventing NSAID-induced gastric injury has been
quantified in several clinical trials. The data below is summarized from key studies.

Table 1: Efficacy of Enprostil in Healing Active NSAID-Induced Gastric Ulcers Data extracted
from a 9-week, double-blind, placebo-controlled trial in patients continuing NSAID therapy.

. . Complete
Ulcer Healing Ulcer Healing Development
Treatment Mucosal
Rate at 6 Rate at 9 . of New
Group (n=145) Healing at 9 )
Weeks (%) Weeks (%) Lesions (%)

Weeks (%)

Placebo 14 19 10 16

Enprostil 35 ug - 68 59 (combined 4 (combined
BID enprostil groups)  enprostil groups)
Enprostil 35 ug 68 24 59 (combined 4 (combined
TID enprostil groups)  enprostil groups)

Table 2: Prophylactic Efficacy of Enprostil Against Aspirin-Induced Gastric Lesions Data from a
study in healthy volunteers administered aspirin (900 mg TID) for one week.
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Treatment Group (n=50)

Mean Number of Lesions (Erosions +

Hemorrhages)
Placebo 16.0
Enprostil 35 pg BID 111
Enprostil 70 ug (35 pg BID) 8.5
Cimetidine (1g/day) 10.1
Sucralfate (4g/day) 12.4

Table 3: Effect of Enprostil on Meal-Stimulated Gastric Acid Secretion Data from a study in

patients with inactive duodenal ulcer disease over an 8-hour period.

Inhibition of 8-hr Gastric

Treatment Route . .
Acid Secretion (%)
Enprostil 35 ug Intragastric 58
Enprostil 70 ug Intragastric 82
Enprostil 35 ug Intraduodenal 67
Enprostil 70 pg Intraduodenal 91
Ranitidine 150 mg Intragastric 95

Experimental Protocols

Protocol: Clinical Evaluation of Enprostil for the Treatment of NSAID-Induced Gastric Injury

This protocol is based on the methodology of a pivotal multicenter, randomized, double-blind,

placebo-controlled study.

1. Objective: To determine the efficacy and safety of Enprostil (35 pg twice daily and three

times daily) compared to placebo in healing gastric ulcers and erosions in patients requiring

continuous NSAID therapy for chronic inflammatory arthritis or osteoarthritis.

2. Study Design:
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e A 9-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
3. Participant Selection Criteria:

¢ Inclusion Criteria:

[¢]

Male or female patients, mean age of approximately 63 years.
o Diagnosed with chronic inflammatory arthritis (e.g., rheumatoid arthritis) or osteoarthritis.
o Requirement for continuous, stable-dose NSAID therapy.

o Endoscopic evidence of NSAID-induced gastric injury, defined as at least one gastric ulcer
or a minimum of four gastric erosions.

o Stable baseline gastric lesions confirmed by two endoscopies performed within a 2-week
interval before randomization.

e Exclusion Criteria:

[e]

Use of antacids or other ulcer-healing medications.

[e]

History of gastric surgery.

o

Active gastrointestinal bleeding.

[¢]

Known hypersensitivity to prostaglandins.

4. Treatment Regimen:

» Participants are randomly assigned to one of three treatment arms for 9 weeks:
o Group A: Enprostil 35 pg, administered orally three times daily.

o Group B: Enprostil 35 pg, administered orally twice daily, with one matching placebo
dose.

o Group C: Placebo, administered orally three times dalily.
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All participants continue their prescribed fixed-dose NSAID therapy throughout the study.
. Assessments and Endpoints:

Screening/Baseline: Two upper gastrointestinal endoscopies are performed within a 2-week
period to establish a stable baseline of gastric lesions.

Follow-up Assessments: Endoscopy is repeated at Week 6 and Week 9 of treatment to
assess mucosal status.

Primary Efficacy Endpoint: The rate of complete gastric ulcer healing at Week 9. Healing is
defined as the complete re-epithelialization of the ulcer crater.

Secondary Efficacy Endpoints:

o Ulcer healing rate at Week 6.

o Rate of complete mucosal healing (healing of all erosions and ulcers) at Week 9.

o Incidence of newly developed gastric erosions or ulcers during the treatment period.

Safety Assessments: Monitoring and recording of all adverse events (AEs). Special attention
is given to gastrointestinal AEs such as diarrhea and abdominal pain.

. Statistical Analysis:

The comparison of ulcer healing rates between the treatment groups is performed using
appropriate statistical tests, such as the chi-square test or Fisher's exact test.

A p-value of < 0.05 is considered statistically significant.

Visualizations
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Caption: Workflow for a randomized controlled trial evaluating Enprostil for NSAID-induced
injury.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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